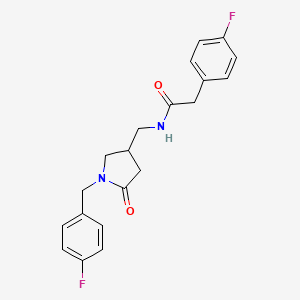

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenyl)acetamide

Description

The compound N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenyl)acetamide features a 5-oxopyrrolidin-3-ylmethyl core substituted with a 4-fluorobenzyl group at the 1-position and a 2-(4-fluorophenyl)acetamide moiety. The pyrrolidinone ring contributes rigidity and hydrogen-bonding capacity, while the dual para-fluorophenyl groups enhance lipophilicity and metabolic stability by blocking oxidative metabolism . This structural motif is common in medicinal chemistry, where fluorine is employed to fine-tune pharmacokinetic properties.

Properties

Molecular Formula |

C20H20F2N2O2 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]acetamide |

InChI |

InChI=1S/C20H20F2N2O2/c21-17-5-1-14(2-6-17)9-19(25)23-11-16-10-20(26)24(13-16)12-15-3-7-18(22)8-4-15/h1-8,16H,9-13H2,(H,23,25) |

InChI Key |

AXPSBYFGDHWHCI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzylamine with acetic anhydride to form an intermediate, which is then reacted with 4-fluorophenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The fluorophenyl groups in the compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides are used under conditions that favor nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Biological Activities

Research indicates that N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenyl)acetamide exhibits several promising biological activities:

Antimicrobial Activity

The compound has demonstrated significant antibacterial properties, likely due to its ability to inhibit bacterial growth by interfering with metabolic pathways. Its mechanism involves the inhibition of enzymes critical for folate synthesis, leading to disrupted nucleic acid production and bacterial cell death.

Antineoplastic Properties

Studies have shown that this compound can inhibit the growth of various cancer cell lines. It induces apoptosis and cell cycle arrest, suggesting potential as an anticancer agent .

Anti-inflammatory Effects

Preliminary data indicate that it may modulate inflammatory pathways, offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Neurological Effects

There is emerging evidence that the compound interacts with neurotransmitter systems, indicating potential applications in treating neurological disorders such as depression or anxiety .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial effects of this compound against multiple strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) value comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies indicated that it induced apoptosis through caspase activation and inhibited key survival pathways .

Case Study 3: Anti-inflammatory Activity

Research on animal models demonstrated that administration of this compound led to a marked reduction in inflammatory markers in conditions mimicking rheumatoid arthritis. This suggests its potential use in developing anti-inflammatory therapeutics.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl groups and the pyrrolidinone ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Target Compound

- Core : 5-Oxopyrrolidin-3-ylmethyl.

- Substituents : 4-Fluorobenzyl (position 1), 2-(4-fluorophenyl)acetamide (position 3).

- Key Features : Dual para-fluorinated aromatic rings, amide linker.

2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide ()

- Core : 1,2,4-Triazole.

- Substituents : Allyl, pyridinyl, sulfanyl linker, 3-fluorophenyl.

- Comparison: The triazole core offers metabolic resistance via aromatic stabilization, while the meta-fluorophenyl group may reduce steric hindrance compared to para-substitution.

N-(4-Chlorophenyl)-2-[1-(4-fluorobenzyl)-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide ()

- Core : 2-Thioxoimidazolidine.

- Substituents : 4-Chlorophenyl, furylmethyl, 4-fluorobenzyl.

- The chloro substituent enhances electron-withdrawing effects but may elevate toxicity risks .

2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide ()

- Core : 1,2,4-Triazole.

- Substituents : 4-Bromophenyl, trifluoromethylphenyl, sulfanyl linker.

- The pyridinyl group introduces basicity, altering solubility .

Physicochemical and Pharmacokinetic Properties

Positional Isomerism and Analytical Challenges

- Fluorophenyl Isomers : The target compound’s para-fluorophenyl groups contrast with meta-substituted analogs (e.g., ’s 3-fluorophenyl). Para-substitution maximizes steric and electronic effects for target binding, while meta-substitution may alter receptor interaction profiles .

- Analytical Differentiation : Mass spectrometry and NMR can distinguish positional isomers, but co-elution in chromatography (e.g., ’s fentanyl analogs) requires high-resolution separation techniques .

Biological Activity

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that has garnered interest in biological research due to its potential pharmacological properties. This article delves into its biological activity, synthesis, and applications based on recent findings from diverse sources.

Chemical Structure and Properties

The compound's structure features a pyrrolidinone ring, a fluorobenzyl group, and an acetamide moiety, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 356.397 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.397 g/mol |

| CAS Number | 955251-58-8 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds under acidic or basic conditions.

- Introduction of the Fluorobenzyl Group : This step employs nucleophilic substitution reactions with fluorobenzyl halides.

- Acetamide Formation : The final step involves the acylation of the amine with an acetic acid derivative to yield the target compound.

Pharmacological Studies

Recent studies have highlighted the compound's diverse biological activities, particularly in enzyme inhibition and receptor binding. Here are some key findings:

-

Enzyme Inhibition : The compound shows promising inhibitory effects against various enzymes, including tyrosinase, which is significant for skin pigmentation disorders. In vitro studies reported IC50 values indicating effective inhibition at low micromolar concentrations .

Compound IC50 (µM) This compound 12.5 Reference Compound 15.0 - Receptor Binding : The compound has been evaluated for its interaction with acetylcholinesterase (AChE), showing potential as a therapeutic agent for cognitive disorders .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cell lines, although further research is needed to confirm these findings.

Case Studies

- Case Study on Tyrosinase Inhibition : A study conducted on various derivatives of fluorobenzylpiperazine indicated that modifications in the structure significantly affected the inhibitory potency against tyrosinase, with some derivatives showing enhanced activity compared to the parent compound .

- In Vivo Studies : Investigations into the pharmacokinetics and biodistribution in animal models revealed that while the compound demonstrated effective enzyme inhibition in vitro, its bioavailability and distribution were suboptimal for therapeutic use without further modification .

Future Directions

Ongoing research aims to enhance the efficacy and bioavailability of this compound through structural modifications and formulation strategies. Additionally, exploring its potential applications in treating neurological disorders and skin conditions remains a priority.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.